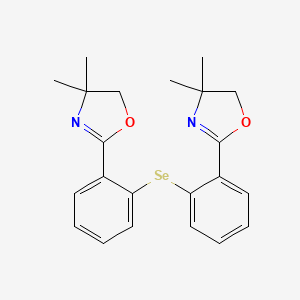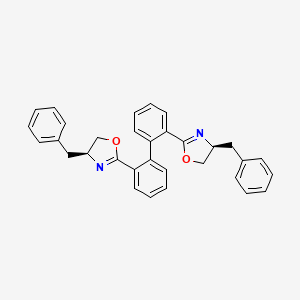![molecular formula C9H5BrClNO2 B12870295 2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride: is a chemical compound with the following IUPAC name: 2-(bromomethyl)-1,3-benzoxazole . Its molecular formula is C8H6BrNO , and its molecular weight is approximately 212.05 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound typically involves introducing a bromomethyl group onto the benzoxazole ring. One common method is the reaction of 2-aminobenzoxazole with N-bromosuccinimide (NBS) . The NBS loses a bromine atom to form a succinimidyl radical, which then reacts with the aromatic hydrogen to yield the desired product .
Reaction Conditions: The reaction conditions for the bromination of 2-aminobenzoxazole using NBS may include an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scaled-up processes.
Chemical Reactions Analysis
Reactivity:
Benzylic Bromination: The bromomethyl group at the benzylic position makes this compound susceptible to benzylic bromination. This reaction typically proceeds via a free radical mechanism.
SN1 Pathway: Secondary (2°) and tertiary (3°) benzylic halides often react via an SN1 pathway, involving resonance-stabilized carbocations.
N-bromosuccinimide (NBS): Used for bromination.
Acid-Catalyzed Condensation: In some cases, 2-(bromomethyl)benzo[d]oxazole-6-carbonyl chloride can undergo condensation reactions with other compounds, leading to fused heterocyclic structures.
Major Products: The major product of the bromination reaction is this compound itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential scaffold for drug development.
Materials Science: For functional materials and polymers.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of 2-(bromomethyl)benzo[d]oxazole-6-carbonyl chloride compared to other related compounds.
Properties
Molecular Formula |
C9H5BrClNO2 |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H5BrClNO2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2 |
InChI Key |
NLJUXNQSRVNKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


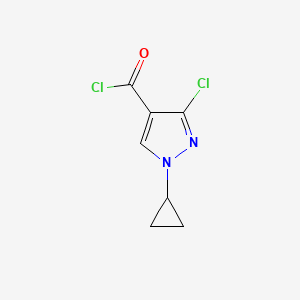
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
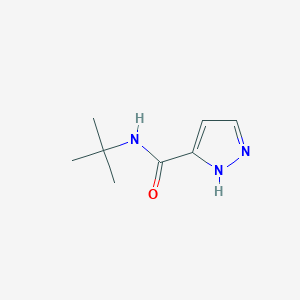
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)
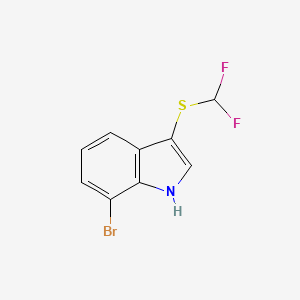
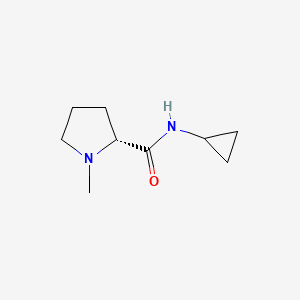
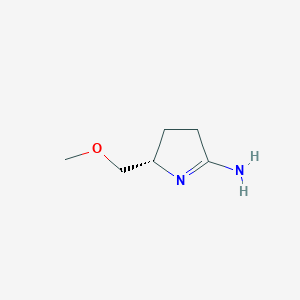
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)
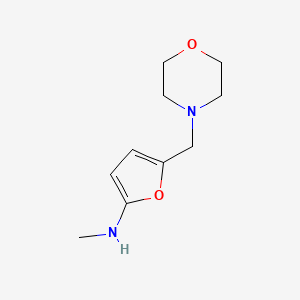
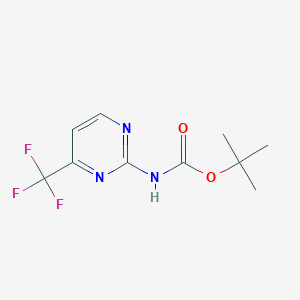
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
